Geranyl S-thiolodiphosphate

Description

Contextualization of Thiolodiphosphate Analogs in Isoprenoid Biochemistry

Isoprenoids, also known as terpenes, represent one of the largest and most diverse classes of natural products, with over 30,000 identified compounds. acs.org Their biosynthesis begins with the fundamental building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mpg.deiastate.edu Prenyltransferase enzymes catalyze the sequential head-to-tail condensation of these five-carbon units to form linear prenyl diphosphates of varying lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). oup.commdpi.comresearchgate.net These molecules then serve as precursors for the vast array of cyclic and acyclic terpenes. nih.gov

A significant challenge in studying the enzymes involved in this pathway is the high reactivity of the allylic diphosphate substrates, which readily undergo hydrolysis and ionization. To overcome this, chemists have synthesized a range of substrate analogs. Among the most effective are the thiolodiphosphate analogs, where a non-bridging oxygen atom in the diphosphate group is replaced by a sulfur atom. echelon-inc.comechelon-inc.com This substitution results in a compound that is significantly less reactive and less prone to enzymatic cleavage, yet still retains the ability to bind to the enzyme's active site. acs.orgechelon-inc.com These thiolodiphosphate analogs, including dimethylallyl S-thiolodiphosphate (DMASPP) and isopentenyl S-thiolodiphosphate (ISPP), have become indispensable tools for mechanistic and structural studies of prenyltransferases and terpene synthases. echelon-inc.comechelon-inc.comacs.org

Role of Geranyl S-thiolodiphosphate as a Non-Hydrolyzable Substrate Analog

This compound (GSPP) is a prime example of a non-hydrolyzable substrate analog, specifically mimicking geranyl diphosphate (GPP). echelon-inc.com The substitution of a sulfur atom for an oxygen in the diphosphate moiety renders the molecule resistant to the enzymatic cleavage that is a critical step in the natural catalytic cycle of many prenyltransferases. acs.orgacs.org This stability allows GSPP to act as a potent inhibitor and a slowly reacting alternative substrate for these enzymes. acs.orgnih.gov

Fundamental Contributions of this compound to Enzymatic Mechanistic Elucidation

The use of this compound has been fundamental in elucidating the mechanisms of a variety of prenyltransferases and terpene synthases. By enabling the crystallization of enzyme-GSPP complexes, researchers have been able to visualize the precise interactions that govern substrate recognition and catalysis.

For instance, co-crystallization of GSPP with the aromatic prenyltransferase Orf2 from Streptomyces sp. strain CL190, in the presence of an aromatic acceptor substrate, revealed the structural basis for the enzyme's promiscuity and regiospecificity in prenylating a diverse range of aromatic molecules. scispace.comnih.govresearchgate.net Similarly, the crystal structure of the prenyltransferase LimF complexed with GSPP and a peptide substrate provided a detailed view of how this enzyme catalyzes the rare C-geranylation of a histidine residue. scispace.comnature.com

Furthermore, studies with farnesyl diphosphate synthase have shown that GSPP acts as a competitive inhibitor, demonstrating that it binds to the same active site as the natural substrate GPP. echelon-inc.commobitec.com Kinetic analyses have quantified its inhibitory activity, providing valuable data for understanding the binding affinities of these enzymes. echelon-inc.com The use of GSPP has also been crucial in studying terpene cyclases, such as methylisoborneol synthase, where it has helped to map the active site and understand the initial binding events that lead to complex cyclization cascades. echelon-inc.comacs.org

Interactive Data Table: Enzymes Studied with this compound (GSPP)

| Enzyme | Organism | Key Findings with GSPP | References |

| Farnesyl Diphosphate Synthase (FPPase) | Avian | GSPP is a slow-reacting alternative substrate and a competitive inhibitor (KI = 24.8 μM). | acs.orgechelon-inc.commobitec.com |

| Orf2 (Aromatic Prenyltransferase) | Streptomyces sp. strain CL190 | Elucidation of the structural basis for promiscuous and regiospecific prenylation of aromatic substrates through co-crystal structures. | scispace.comnih.govresearchgate.net |

| LimF (Histidine-C-Prenyltransferase) | Lyngbya aestuarii | Revealed the structural basis for His-C-geranylation through co-crystallization with GSPP and a peptide substrate. | scispace.comnature.com |

| Methylisoborneol Synthase | Streptomyces coelicolor | Used in co-crystallization to visualize the binding of the substrate analog in the active site. | echelon-inc.comacs.org |

| NphB (Aromatic Prenyltransferase) | Streptomyces sp. | The crystal structure with GSPP helped propose a reaction mechanism for cannabigerolic acid biosynthesis. | frontiersin.org |

| Aristolochene Synthase | Aspergillus terreus | GSPP used as a substrate analog to probe the role of active site water in the cyclization reaction. | echelon-inc.com |

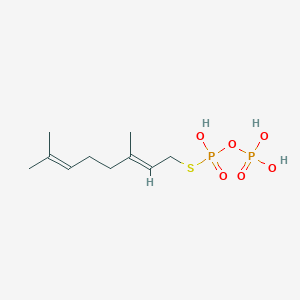

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O6P2S |

|---|---|

Molecular Weight |

330.28 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl]sulfanyl-phosphonooxyphosphinic acid |

InChI |

InChI=1S/C10H20O6P2S/c1-9(2)5-4-6-10(3)7-8-19-18(14,15)16-17(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+ |

InChI Key |

AKIXWSDUEPPMKM-JXMROGBWSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Geranyl S Thiolodiphosphate and Its Derivatives

Chemical Synthesis Pathways for Thiolodiphosphate Linkages

The primary chemical strategy for forming the S-thiolodiphosphate linkage in compounds like GSPP is through a nucleophilic displacement reaction. This method leverages the high nucleophilicity of the sulfur atom in a thiopyrophosphate salt to attack an electrophilic carbon center on an isoprenoid precursor.

The most common pathway involves the treatment of an activated isoprenoid, typically an allylic bromide such as geranyl bromide, with a soluble salt of thiopyrophosphate. nih.gov The tris(tetra-n-butylammonium) salt of thiopyrophosphate is frequently used due to its excellent solubility in organic solvents suitable for the reaction, such as acetonitrile. acs.orgacs.org The reaction is carefully controlled at low temperatures (e.g., -30 °C) to ensure selective formation of the desired S-thiolodiphosphate product. acs.org Despite the presence of four other anionic oxygen atoms in the thiopyrophosphate, the greater nucleophilicity of the sulfur atom drives the reaction to favor the formation of the C-S-P bond, yielding the thiolo isomer as the major product. acs.orgacs.org This approach has proven effective, with the synthesis of GSPP from geranyl bromide achieving yields as high as 80%. nih.govacs.org

The general scheme for this displacement reaction is as follows:

Isoprenoid-LG + [SPP]³⁻ → Isoprenoid-S-PP + LG⁻ (where LG is a leaving group, typically Br⁻)

This robust methodology has been extended to various other isoprenoids, demonstrating its versatility in creating a library of S-thiolodiphosphate analogs. nih.gov

Preparation of Tris(tetra-n-butylammonium)thiopyrophosphate Intermediates

The key reagent for the synthesis of GSPP, tris(tetra-n-butylammonium)thiopyrophosphate, is not commercially available and must be prepared through a multi-step chemical synthesis. A common and effective route begins with trimethyl phosphate (B84403). nih.govacs.orgacs.org

The four-step synthesis is outlined as follows:

Selective Monodemethylation: Trimethyl phosphate is treated with one equivalent of tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). This step selectively removes one methyl group to yield the tetrabutylammonium salt of dimethyl phosphate with high efficiency (95% yield). The use of TBAH is advantageous as it produces a salt that is highly soluble in organic solvents, facilitating the subsequent steps without needing to exchange the counterion. acs.org

Anhydride Formation: The resulting dimethyl phosphate salt is then reacted with dimethyl thiophosphochloridate. This step forms the anhydride, tetramethyl thiolodiphosphate, in a reported yield of 30%. acs.org

Complete Demethylation: The four methyl groups are removed from the tetramethyl thiolodiphosphate intermediate. This is achieved by treatment with trimethylsilyl (B98337) iodide (TMSI) at low temperatures. The mechanism involves the displacement of iodide from TMSI by the phosphoryl oxygen or thiophosphoryl sulfur, followed by a second displacement at the methyl groups by the iodide ion. acs.org

Final Salt Formation: The resulting trimethylsilyl derivative is unstable and is treated directly with tetrabutylammonium hydroxide without further purification. This final step yields the desired product, tris(tetra-n-butylammonium)thiopyrophosphate, which can be used directly for the thiolophosphorylation of isoprenoid halides or tosylates. acs.org

This synthetic sequence provides a reliable pathway to the crucial thiopyrophosphate intermediate required for the synthesis of GSPP and its derivatives.

Derivatization Strategies for Modified Isoprenoid S-thiolodiphosphates

The synthetic methodology used for Geranyl S-thiolodiphosphate is not limited to the geranyl (C10) isoprenoid chain. It has been successfully adapted to create a wide range of S-thiolodiphosphate derivatives with varying isoprenoid backbones. This derivatization is crucial for studying the substrate specificity and mechanisms of different prenyltransferases and isoprenoid cyclases.

By substituting geranyl bromide with other activated isoprenoids, a library of analogs can be synthesized. The general approach remains the same: the reaction of an isoprenoid bromide or tosylate with tris(tetra-n-butylammonium)thiopyrophosphate. nih.govacs.org This strategy has been used to prepare several key (S)-isoprenoid thiodiphosphates. nih.gov

| Isoprenoid S-thiolodiphosphate Derivative | Abbreviation | Starting Material | Reference |

| (S)-Isopentenyl thiodiphosphate | ISPP | Isopentenyl tosylate | nih.govacs.org |

| (S)-Dimethylallyl thiodiphosphate | DMASPP | Dimethylallyl bromide | nih.govacs.org |

| (S)-Farnesyl thiodiphosphate | FSPP | Farnesyl bromide | nih.govacs.org |

| (S)-Geranylgeranyl thiodiphosphate | GGSPP | Geranylgeranyl bromide | nih.govacs.org |

This table showcases various S-thiolodiphosphate derivatives synthesized using a common chemical pathway.

This strategic derivatization allows for the creation of specific molecular probes to investigate the entire isoprenoid biosynthetic pathway. For example, these analogs have been used to study enzymes like farnesyl diphosphate (B83284) synthase (FPPase), which catalyzes sequential condensation reactions. nih.govacs.org

Chemoenzymatic Synthesis Approaches for this compound Analogs

While the synthesis of GSPP itself is a purely chemical process, it serves as a valuable substrate analog in chemoenzymatic systems to produce other compounds or to understand enzymatic mechanisms. In this context, "chemoenzymatic synthesis" refers to the use of a chemically synthesized molecule (GSPP) in an enzyme-catalyzed reaction.

GSPP is recognized by certain prenyltransferases and can be used as a substrate, albeit with significantly lower reactivity compared to its natural oxygen-containing counterpart, geranyl diphosphate (GPP). nih.govacs.org A key example is its use with avian farnesyl diphosphate synthase (FPPase). When FPPase is incubated with GSPP and isopentenyl diphosphate (IPP), it catalyzes the condensation reaction to form farnesyl diphosphate (FPP). nih.govacs.org However, the reaction is substantially slower, making GSPP a poor substrate but an excellent competitive inhibitor of the enzyme. acs.orgechelon-inc.com

| Enzyme | Substrates | Product | Kinetic Profile of GSPP | Reference |

| Avian Farnesyl Diphosphate Synthase (FPPase) | GSPP + [¹⁴C]IPP | Farnesyl Diphosphate (FPP) | Slow-reacting substrate; Competitive inhibitor (KI = 24.8 µM) | acs.orgacs.orgechelon-inc.com |

| Avian Farnesyl Diphosphate Synthase (FPPase) | ISPP + DMAPP | GSPP | GSPP accumulates due to its low reactivity as a substrate for the next step. | nih.govacs.org |

This table details the use of GSPP and its precursors in enzymatic reactions catalyzed by FPPase.

Furthermore, GSPP has been instrumental in structural biology as a non-hydrolyzable analog of GPP. It can be co-crystallized with enzymes to provide a detailed view of the active site. For instance, the crystal structure of the aromatic prenyltransferase NphB was solved in a complex with GSPP and an aromatic substrate, revealing key interactions for catalysis and substrate positioning. mdpi.com This chemoenzymatic approach, combining chemical synthesis with enzymatic and structural analysis, is a powerful tool for dissecting and engineering biosynthetic pathways. mdpi.comnih.gov

Enzymatic Interactions and Catalytic Mechanisms of Geranyl S Thiolodiphosphate

Substrate Mimicry and Competitive Inhibition in Prenyl Transfer Reactions

GSPP's structural similarity to GPP allows it to act as a substrate mimic, binding to the active sites of prenyltransferases. However, the greater strength of the carbon-sulfur bond compared to the carbon-oxygen bond makes the cleavage of the diphosphate (B83284) group, a critical step in the prenyl transfer reaction, less favorable. acs.orgacs.org This reduced reactivity allows GSPP to function as a competitive inhibitor for many of these enzymes. echelon-inc.comacs.org

Kinetic Characterization of Enzyme-Geranyl S-thiolodiphosphate Interactions

The interaction of GSPP with prenyltransferases has been quantitatively assessed through kinetic studies, providing insights into its inhibitory potency and its behavior as a substrate.

The inhibition constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. For GSPP, Ki values have been determined for several prenyltransferases. A notable example is its interaction with avian farnesyl diphosphate synthase (FPPS), where GSPP exhibits competitive inhibition with a reported Ki of 24.8 μM. echelon-inc.com This indicates a moderate affinity of GSPP for the active site of FPPS, effectively competing with the natural substrate.

Interactive Table: Inhibition Constants (Ki) of Geranyl S-thiolodiphosphate with Prenyltransferases

| Enzyme | Organism/Source | Ki (μM) |

| Farnesyl Diphosphate Synthase (FPPS) | Avian | 24.8 echelon-inc.com |

This table is dynamically generated based on available research data.

While primarily an inhibitor, GSPP can also serve as a slow-reacting substrate for some prenyltransferases. echelon-inc.comnih.gov The turnover rate, or the number of substrate molecules converted to product per enzyme molecule per unit of time, is significantly lower for GSPP compared to GPP. For instance, avian farnesyl diphosphate synthase turns over GSPP at a much slower rate than it does farnesyl diphosphate (FPP), its natural product derived from GPP. echelon-inc.com This substantial difference in reactivity underscores the impact of the thiol substitution on the catalytic process. acs.orgnih.gov

Determination of Inhibition Constants (Ki)

Mechanisms of Prenyltransferase Catalysis Probed by this compound

The use of GSPP as a substrate analog has been instrumental in elucidating the complex catalytic mechanisms of prenyltransferases, particularly concerning the formation and stabilization of carbocation intermediates.

Electrophilic Alkylation and Carbocation Stabilization

Prenyl transfer reactions are fundamentally electrophilic alkylations, where the allylic isoprenoid diphosphate acts as the electrophile. acs.org The reaction is initiated by the cleavage of the C-O bond of the allylic diphosphate, leading to the formation of a highly reactive allylic carbocation. acs.org This carbocation then alkylates an electron-rich acceptor molecule. acs.org

The study of GSPP in complex with prenyltransferases has provided structural insights into how these enzymes stabilize the transient carbocation intermediate. For example, in the active site of some prenyltransferases, aromatic amino acid residues, such as tyrosine and phenylalanine, are positioned to interact with the developing positive charge on the geranyl moiety through cation-π interactions. iucr.orgacs.org These interactions help to delocalize the positive charge, thereby stabilizing the high-energy intermediate and facilitating the reaction. iucr.orgacs.org The use of GSPP in co-crystallization studies has allowed for the capture of enzyme-substrate analog complexes, providing a static picture that mimics the state just prior to or after carbocation formation. iucr.orgnature.compnas.orgnih.gov

Nucleophilic Attack Trajectories in Prenyl Transfer

Following the formation of the geranyl carbocation, the reaction proceeds with a nucleophilic attack from the acceptor substrate. The trajectory of this attack is crucial for determining the stereochemistry of the final product. Structural studies of prenyltransferases with bound GSPP and an acceptor molecule or analog have revealed the precise positioning of the reactants within the active site. nih.govnih.gov For instance, in the NphB enzyme, the distance between the C1 of the GSPP analog and the prenylation site on the aromatic acceptor was found to be 4 Å, suggesting a specific orientation that facilitates the nucleophilic attack. nih.govnih.gov This precise arrangement ensures the correct regioselectivity and stereoselectivity of the prenyl transfer.

The study of enzyme complexes with GSPP has also highlighted the role of the enzyme in guiding the nucleophile. The active site architecture creates a pocket that not only binds the substrates but also directs the approach of the nucleophile towards the electrophilic carbon of the geranyl moiety. acs.orgpnas.org This controlled environment prevents unwanted side reactions, such as quenching of the carbocation by water molecules. acs.org

Specific Enzyme Systems Interacting with this compound

This compound (GSPP) is a non-hydrolyzable analog of geranyl diphosphate (GPP). echelon-inc.com In GSPP, the bridging oxygen atom of the diphosphate group is replaced by a sulfur atom, which makes the compound substantially less reactive than GPP in prenyl transfer reactions. echelon-inc.comacs.orgnih.gov This characteristic makes GSPP an invaluable tool in structural biology and enzymology, as it can act as a substrate analog that binds to the active site of prenyltransferases without undergoing the catalytic reaction, effectively trapping the enzyme in a substrate-bound state. acs.orgnih.gov This allows for detailed structural and mechanistic studies, particularly through X-ray crystallography. google.comwipo.int

Aromatic Prenyltransferases (APTs)

Aromatic prenyltransferases (APTs) are a class of enzymes that catalyze the transfer of a prenyl group, such as a geranyl or dimethylallyl moiety, from an isoprenoid diphosphate donor to an aromatic acceptor molecule. nih.govacs.orgplos.org This prenylation is a key step in the biosynthesis of a vast array of natural products with diverse biological activities. nih.govstanford.edu GSPP has been instrumental in elucidating the structure and function of several APTs. By co-crystallizing APTs with GSPP and an aromatic substrate, researchers can capture a snapshot of the enzyme-substrate complex, providing critical insights into substrate recognition, active site architecture, and the catalytic mechanism. google.comwipo.intstanford.edu

NphB is a soluble, monomeric aromatic prenyltransferase from Streptomyces sp. that catalyzes the addition of a 10-carbon geranyl group to various aromatic substrates. nih.govrsc.orgacs.org The enzyme is involved in the biosynthesis of the antioxidant naphterpin (B1215475). nih.gov NphB has garnered significant interest for its promiscuous nature, accepting a wide range of aromatic compounds, which makes it a valuable target for bioengineering. frontiersin.orgnih.govfrontiersin.org

In the field of synthetic biology, NphB is frequently employed for its ability to catalyze the condensation of geranyl pyrophosphate (GPP) with olivetolic acid (OA) to produce cannabigerolic acid (CBGA). rsc.orgacs.orgrsc.org CBGA is the central precursor for the biosynthesis of numerous cannabinoids, including tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). rsc.orgrsc.org The use of a soluble bacterial enzyme like NphB is a promising alternative to using membrane-bound plant-derived synthases, which are often difficult to express and engineer in microbial hosts. nih.govfrontiersin.orgrsc.org

The structural basis for NphB's function has been extensively studied using GSPP. The X-ray crystal structure of NphB in a ternary complex with GSPP (as a GPP analog), Mg²⁺, and the aromatic substrate 1,6-dihydroxynaphthalene (B165171) (1,6-DHN) (PDB ID: 1ZB6) has been pivotal. rsc.orgfrontiersin.orgrsc.org This structure reveals that the active site is located at the center of an α/β-barrel fold. frontiersin.org

The proposed reaction mechanism involves a nucleophilic attack from the aromatic substrate on the C1 atom of GPP. nih.govfrontiersin.org The negative charge of the pyrophosphate leaving group is stabilized by the Mg²⁺ cofactor. frontiersin.orgnih.govfrontiersin.org The crystal structure showed the distance between the C1 of GSPP and the prenylation site on the aromatic acceptor (1,6-DHN) to be approximately 4 Å, a key factor for the reaction. frontiersin.orgnih.govfrontiersin.org This structural information has guided numerous protein engineering efforts. By performing computational docking of olivetolic acid into the active site of the 1ZB6 structure and mutating residues within a 5 Å radius, researchers have successfully identified key amino acid changes that enhance regioselectivity for CBGA and increase catalytic activity. rsc.orgacs.orgrsc.org

Table 1: Crystallographic Data of NphB with this compound (GSPP)

| PDB ID | Enzyme | Ligands | Resolution (Å) | Description | Reference(s) |

|---|

Orf2, an aromatic prenyltransferase from Streptomyces sp. strain CL190, is involved in the biosynthesis of the hybrid isoprenoid-polyketide natural product, naphterpin. google.comnih.govstanford.edu It is now widely recognized that NphB and Orf2 from this strain are the same enzyme, with the literature often using the names interchangeably. researchgate.netresearchgate.net The characterization of Orf2, like NphB, has been greatly facilitated by the use of GSPP to solve its crystal structure. google.comwipo.int These structures revealed a novel (β/α)-barrel architecture, which was the first of its kind identified for an aromatic prenyltransferase. google.comwipo.int

In vitro assays have demonstrated that Orf2 exhibits remarkable substrate promiscuity. nih.govstanford.edu It can catalyze both C-C and C-O bond formations, attaching a geranyl group to a diverse collection of hydroxyl-containing aromatic acceptors. nih.govstanford.edu This includes not only its native polyketide-derived substrates but also various synthetic and plant-derived molecules. nih.gov

The enzyme shows a preference for the 10-carbon geranyl diphosphate (GPP) as the prenyl donor over the 5-carbon dimethylallyl diphosphate (DMAPP) or the 15-carbon farnesyl diphosphate (FPP). stanford.edu Its promiscuity extends to aromatic substrates such as dihydroxynaphthalenes, flaviolin, 4-hydroxyphenylpyruvate, and even plant polyketides like olivetol (B132274) and olivetolic acid, which are intermediates in the biosynthesis of Δ⁹-tetrahydrocannabinol (Δ⁹-THC). nih.govstanford.edu Despite this promiscuity, the enzyme often maintains regiospecificity in its prenylation reactions. stanford.edu The structural and functional data obtained from studying Orf2 with GSPP provide a robust framework for understanding and manipulating the regio-specific prenylation of small molecules, opening avenues for the chemoenzymatic synthesis of novel compounds. nih.govstanford.edu

Table 2: Substrate Promiscuity of Orf2 (Streptomyces sp. CL190)

| Prenyl Donor | Aromatic Acceptor | Type of Linkage | Reference(s) |

|---|---|---|---|

| Geranyl Diphosphate (GPP) | 1,3,6,8-Tetrahydroxynaphthalene (B103748) (THN) derivatives | C-C | nih.gov |

| Geranyl Diphosphate (GPP) | 1,3-Dihydroxynaphthalene (1,3-DHN) | C-C / C-O | nih.gov |

| Geranyl Diphosphate (GPP) | 1,6-Dihydroxynaphthalene (1,6-DHN) | C-C / C-O | nih.gov |

| Geranyl Diphosphate (GPP) | Flaviolin | C-C | nih.gov |

| Geranyl Diphosphate (GPP) | 4-Hydroxyphenylpyruvate | C-C | nih.gov |

| Geranyl Diphosphate (GPP) | Olivetolic Acid | C-C / C-O | stanford.edu |

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene | THN |

| 1,3-Dihydroxynaphthalene | 1,3-DHN |

| 1,6-Dihydroxynaphthalene | 1,6-DHN |

| 2-O-geranyl-olivetolic acid | 2-O-GOA |

| 4-hydroxyphenylpyruvate | 4-HPP |

| Cannabidiol | CBD |

| Cannabigerolic acid | CBGA |

| Dimethylallyl diphosphate | DMAPP |

| Farnesyl diphosphate | FPP |

| Flaviolin | |

| Geranyl diphosphate | GPP |

| This compound | GSPP |

| Naphterpin | |

| Olivetol | |

| Olivetolic acid | OA |

Role in Cannabinoid Biosynthesis Research

DMATS1 (Fusarium fujikuroi)

DMATS1 from Fusarium fujikuroi is a dimethylallyl-L-tryptophan synthase that demonstrates remarkable substrate promiscuity. nih.govnih.govacs.orgresearchgate.net It catalyzes the reverse N-prenylation of L-tryptophan using dimethylallyl diphosphate (DMAPP) as the prenyl donor. nih.govnih.govacs.orgresearchgate.net This reaction proceeds through a proposed dissociative mechanism where the ionization of the prenyl donor forms an allylic cation, which then alkylates the indole (B1671886) nitrogen of L-tryptophan. nih.gov

DMATS1 exhibits unusually broad substrate specificity, utilizing not only DMAPP but also GPP as a prenyl donor. nih.govnih.govacs.orgresearchgate.net To understand the structural underpinnings of this promiscuity, crystal structures of DMATS1 in complex with L-tryptophan and GSPP were determined. nih.gov These studies revealed that DMATS1 can accommodate the larger geranyl group, leading to the formation of N-geranyl-L-tryptophan. nih.gov

The binding of L-tryptophan and GSPP occurs within the active site of the enzyme. nih.gov The structural data from the DMATS1–L-Trp–GSPP complex provides a snapshot that mimics the Michaelis complex, illuminating the active site features that control prenylation regiochemistry. nih.gov Although DMATS1 can use GPP, kinetic analyses show that DMAPP is the preferred substrate, with the catalytic efficiency (kcat/KM) for GPP being 25-fold lower than for DMAPP. nih.gov This indicates that while the enzyme is capable of binding and processing the larger substrate, the reaction is significantly less efficient. nih.gov

The ability of DMATS1 to utilize GPP is notable among aromatic prenyltransferases and highlights its potential for use in synthetic biology applications. nih.govnih.govacs.orgresearchgate.net The structural and functional data obtained through the use of GSPP have been crucial in understanding the broader utility and mechanistic details of this versatile fungal enzyme. nih.govnih.govacs.orgresearchgate.net

Table 1: Kinetic Parameters of DMATS1 with Different Prenyl Donors

| Substrate | kcat/KM (Relative Efficiency) | Reference |

|---|---|---|

| DMAPP | 100% | nih.gov |

| GPP | 4% (25-fold reduction) | nih.gov |

PriB (Streptomyces sp. RM-5-8)

PriB, an L-tryptophan C-6 C-prenyltransferase from Streptomyces sp. RM-5-8, is characterized by its exceptional permissivity towards a wide range of both prenyl donors and acceptors. nih.govnih.govuky.edu This enzyme is highly proficient in its catalytic activity, making it a subject of significant interest for biocatalytic applications. nih.gov

Unlike many other prenyltransferases that are highly specific for their substrates, PriB demonstrates a surprising flexibility in accepting longer-chain prenyl donors. nih.gov In addition to its natural substrate, DMAPP, PriB can effectively utilize GPP (C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). nih.gov This broad donor permissivity is a rare trait, previously reported for only a few other enzymes like the indolactam V-specific prenyltransferases TleC and MpnD. nih.gov

To investigate the structural basis of its interaction with different substrates, a ternary complex of PriB with L-tryptophan and dimethylallyl S-thiolodiphosphate (DMSPP), a shorter-chain analog of GSPP, was crystallized and studied. uky.eduacs.org These structural studies, along with biochemical assays, have provided insights into how PriB can accommodate various substrates. nih.govuky.edu The ability of PriB to catalyze reactions with GPP and other larger prenyl donors highlights its potential for generating novel prenylated compounds, including the modification of complex molecules like the antibiotic daptomycin. nih.govnih.gov

Table 2: Accepted Prenyl Donors by PriB

| Prenyl Donor | Carbon Chain Length | Reference |

|---|---|---|

| Dimethylallyl diphosphate (DMAPP) | C5 | nih.gov |

| Geranyl diphosphate (GPP) | C10 | nih.gov |

| Farnesyl diphosphate (FPP) | C15 | nih.gov |

| Geranylgeranyl diphosphate (GGPP) | C20 | nih.gov |

AtaPT (Aspergillus terreus)

AtaPT is an aromatic prenyltransferase from Aspergillus terreus known for its extraordinary promiscuity towards both a vast array of aromatic acceptors and various prenyl donors. nih.govproteopedia.orgrcsb.org This enzyme can generate a diverse range of prenylated products, making it a powerful tool for drug discovery and synthetic biology. nih.govproteopedia.org

The remarkable promiscuity of AtaPT is rooted in its structural features. nih.govproteopedia.orgrcsb.org Crystallographic studies of AtaPT in complex with GSPP and an acceptor molecule, (+)-butyrolactone II, have provided critical insights into its catalytic mechanism. proteopedia.orgrcsb.orgresearchgate.net These studies reveal a spacious and hydrophobic substrate-binding pocket that can adopt various discrete conformations to accommodate different ligands. nih.govproteopedia.orgrcsb.org This flexibility allows for donor-dependent acceptor specificity and the presence of multiple binding sites within the active site. nih.govproteopedia.org

AtaPT is capable of utilizing prenyl donors with chain lengths ranging from C5 (DMAPP) to C20, including GPP. researchgate.net The crystal structure of an AtaPT mutant (E91A) in complex with GSPP and (+)-butyrolactone II further elucidates the molecular basis for its broad substrate tolerance. proteopedia.org Structure-guided mutagenesis of the active site has demonstrated that altering the substrate-binding pocket can modify the enzyme's specificity and promiscuity, as well as the diversity of the resulting prenylated products. nih.govproteopedia.orgrcsb.org The detailed understanding of AtaPT's promiscuity, gained through studies involving GSPP, opens avenues for engineering this enzyme to create novel prenylated derivatives for various applications. nih.govproteopedia.orgrcsb.org

Table 3: Crystallographic Studies of AtaPT with GSPP

| PDB ID | Complex | Resolution (Å) | Reference |

|---|---|---|---|

| 5KCY | AtaPT with GSPP and (+)-butyrolactone II | 2.30 | rcsb.orgpdbj.org |

| 5KD0 | AtaPT(E91A) mutant with GSPP and (+)-butyrolactone II | 2.82 | proteopedia.orgpdbj.org |

LimF (Limnothrix sp.)

LimF is a unique prenyltransferase discovered in Limnothrix sp. CACIAM 69d that catalyzes an unprecedented His-C-geranylation. scispace.comchemrxiv.org This enzyme is part of the cyanobactin biosynthetic pathway and displays versatility in its substrate acceptance. nature.comfrontiersin.org

LimF is highly selective for its prenyl donor, exclusively using GPP and not DMAPP. frontiersin.org The enzyme is capable of geranylating its native peptide substrate as well as a wide array of non-natural peptides. scispace.comchemrxiv.org Serendipitously, a secondary function of Tyr-O-geranylation was also discovered, making LimF an unusual bifunctional prenyltransferase. scispace.comchemrxiv.orgresearchgate.net

To elucidate the structural basis for its function, co-crystal structures of LimF were solved. scispace.comresearchgate.net Specifically, the ternary complex of LimF with GSPP and a five-residue peptide substrate was determined at a resolution of 1.93 Å. scispace.comresearchgate.net These structures show that LimF adopts the characteristic ABBA-fold, with GSPP, a Mg2+ ion, and the peptide substrate bound within the active site located inside a β-barrel. scispace.comresearchgate.net The GSPP molecule fits precisely into a hydrophobic pocket, stabilized by Mg2+-mediated coordination and hydrophobic interactions. scispace.comresearchgate.net These structural insights are crucial for understanding the unique imidazole (B134444) ring recognition and the dual functionality of LimF, highlighting its potential as a biocatalyst for site-specific geranylation. scispace.comchemrxiv.orgnature.com

Table 4: Crystallographic Data for LimF Complexes

| PDB ID | Complex | Resolution (Å) | Reference |

|---|---|---|---|

| 7VMW | LimF with GSPP (binary complex) | 1.77 | scispace.comfrontiersin.orgresearchgate.net |

| 7VMY | LimF with GSPP and pentapeptide (ternary complex) | 1.93 | scispace.comfrontiersin.orgresearchgate.net |

Histidine-C-Geranylation Mechanism Elucidation

The mechanism of histidine C-geranylation has been clarified through the study of LimF, a versatile prenyltransferase (PTase) that can catalyze geranylation on histidine residues. scispace.comnih.gov To understand its function, co-crystal structures of LimF were solved in a binary complex with GSPP, a non-hydrolyzable analog of GPP, and as a ternary complex with GSPP and a peptide substrate. scispace.com

These crystallographic analyses revealed the structural basis for how the enzyme recognizes the imidazole ring of histidine and its bifunctionality. scispace.com GSPP, by mimicking the binding of the natural substrate GPP, allowed for the detailed observation of the active site interactions. The structure of the LimF-GSPP-peptide complex provided a snapshot of the pre-reaction state, elucidating the precise positioning of the substrate and cofactor necessary for catalysis and demonstrating the structural underpinnings of this specific C-prenylation reaction. scispace.com

Farnesyl Diphosphate Synthase (FPPase)

Farnesyl diphosphate synthase (FPPase) is a key enzyme in the isoprenoid biosynthetic pathway, catalyzing the sequential condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) and subsequently with GPP to form farnesyl diphosphate (FPP). acs.org GSPP has been instrumental in studying the FPPase reaction mechanism. acs.orgnih.govacs.org

As an analog of GPP, GSPP is turned over by avian FPPase, but at a much slower rate than the natural substrate. echelon-inc.comfishersci.com This reduced reactivity allows it to function as a competitive inhibitor of the enzyme. echelon-inc.comnih.gov When FPPase is incubated with IPP and GSPP, the product formed is FPP, demonstrating that GSPP can effectively substitute for GPP in the active site. molaid.com However, its primary utility in this context is as an inhibitor to probe active site architecture and reaction kinetics. acs.orgnih.govacs.org

| Compound | Enzyme | Inhibition Type | Inhibition Constant (K_I) | Reference |

|---|---|---|---|---|

| This compound (GSPP) | Avian Farnesyl Diphosphate Synthase (FPPase) | Competitive | 24.8 μM | echelon-inc.com |

Geranyl Diphosphate C-Methyltransferase (GPPMT)

Geranyl Diphosphate C-Methyltransferase (GPPMT) from Streptomyces coelicolor is a novel methyltransferase that modifies an acyclic isoprenoid. acs.orgnih.govnih.gov It catalyzes the methylation of GPP to produce 2-methylgeranyl diphosphate, a noncanonical isoprenoid substrate for a subsequent cyclization reaction. acs.orgnih.govnih.gov

The study of GPPMT's mechanism has been significantly advanced by using GSPP as a substrate analog. nih.govnih.gov Researchers have successfully determined the crystal structures of GPPMT in complex with GSPP and S-adenosyl-l-homocysteine (the demethylated cofactor). acs.orgrcsb.orgrcsb.org These structures, resolved at high resolution, show that GSPP can undergo catalytic methylation within the enzyme's active site, mimicking the natural reaction with GPP. nih.govnih.gov

| Complex | PDB ID | Resolution (Å) | Reference |

|---|---|---|---|

| GPPMT-Mg²⁺-GSPP-S-adenosyl-L-homocysteine | 3VC1 | 1.82 | rcsb.org |

The crystal structures of GPPMT bound to GSPP have provided critical insights into the mechanism of non-canonical isoprenoid methylation. nih.govnih.gov These structures reveal important details about the reaction, including which face of the GPP 2,3-double bond is methylated. acs.orgnih.govrcsb.org Furthermore, the structures elucidate how the resulting carbocation intermediate is stabilized through cation-π interactions within the active site. acs.orgnih.govnih.gov The use of GSPP allowed for the trapping of the enzyme-substrate complex in a state that closely resembles the catalytic conformation, providing a structural blueprint for how this unique methyltransferase expands the chemical diversity of isoprenoids. nih.gov

UbiA Prenyltransferases in Coenzyme Q Biosynthesis

UbiA prenyltransferases are a superfamily of intramembrane enzymes essential for the biosynthesis of ubiquinones (B1209410) (Coenzyme Q), menaquinones, and other vital lipophilic compounds. nih.gov These enzymes catalyze the transfer of a prenyl chain from a donor like GPP to an aromatic acceptor. acs.orgnih.gov The UbiA homolog from Aeropyrum pernix has a structure featuring nine transmembrane helices that form a U-shaped architecture with a large central cavity. nih.gov

GSPP has been used as a non-cleavable analog of GPP to investigate the catalytic mechanism of UbiA prenyltransferases. nih.gov The crystal structure of a UbiA homolog in complex with GSPP shows the analog binding within the central cavity through interactions with conserved residues. nih.gov Specifically, two essential aspartate-rich motifs coordinate Mg²⁺ ions, which in turn engage the thiolodiphosphate group of GSPP. nih.govroyalsocietypublishing.org This structural information helps to explain how the enzyme binds the isoprenoid substrate and positions it for the subsequent prenylation reaction, a rate-limiting step in coenzyme Q biosynthesis. nih.gov

Structural Biology of Enzyme Geranyl S Thiolodiphosphate Complexes

X-ray Crystallographic Studies of Enzyme-Geranyl S-thiolodiphosphate Binary and Ternary Complexes

X-ray crystallography has been instrumental in visualizing the interactions between various enzymes and GSPP at atomic resolution. These studies have provided a static yet insightful snapshot of the initial stages of enzymatic reactions involving GPP.

Delineation of Active Site Architectures

The crystal structures of several enzymes in complex with GSPP have revealed conserved and unique features of their active sites. For instance, in many terpenoid cyclases and prenyltransferases, the active site is located within a hydrophobic pocket, which shields the reactive carbocation intermediates from the solvent. pnas.orgplos.org

Aromatic prenyltransferases like NphB and AtaPT showcase a distinct PT-barrel fold, a cylindrical β-sheet composed of ten anti-parallel β-strands surrounding a central core where GSPP binds. stanford.edurcsb.org In contrast, terpene cyclases such as 2-methylisoborneol (B1147454) synthase (MIBS) adopt a class I terpenoid cyclase fold, characterized by α-helical bundles. researchgate.net The active site of MIBS is situated at the interface of its dimeric structure. researchgate.net

The active site of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the isoprenoid biosynthetic pathway, is also characterized by a highly conserved α-helical fold with aspartate-rich motifs crucial for binding the diphosphate (B83284) moiety of the substrate. acs.org

Mapping Substrate Binding Pockets and Orientations

The binding of GSPP within the active site has been mapped in detail for several enzymes. In the NphB ternary complex, GSPP is positioned in the center of the PT-barrel, with the geranyl moiety interacting with hydrophobic residues and the diphosphate group anchored by interactions with a magnesium ion and specific amino acid side chains. frontiersin.org The distance between the C1 atom of GSPP and the aromatic substrate is a critical determinant of the reaction mechanism. frontiersin.org

In 2-methylisoborneol synthase (MIBS), the GSPP molecule binds in a conformation that is thought to mimic the pre-ionization state of the natural substrate, 2-methylgeranyl diphosphate (2MGPP). researchgate.net The orientation of GSPP is stabilized by cation-π interactions with aromatic residues such as F95, F96, and F198, which are believed to play a role in stabilizing carbocation intermediates during the cyclization cascade. researchgate.net

Studies on geranyl diphosphate C-methyltransferase (GPPMT) have shown that GSPP binds in the active site in a manner that allows for in situ methylation, providing insights into the stereochemistry of the reaction. nih.gov

Visualization of Enzyme-Ligand Interactions

The interactions between enzymes and GSPP are a combination of hydrogen bonds, ionic interactions, and hydrophobic contacts. The diphosphate moiety of GSPP is a primary anchor point, often coordinated by one or more magnesium ions and the side chains of conserved aspartate or glutamate (B1630785) residues. iucr.orgacs.org

In the aromatic prenyltransferase AtaPT, systematic crystallographic studies have revealed various discrete conformations for ligand binding within a spacious hydrophobic substrate-binding pocket, highlighting the enzyme's promiscuity. rcsb.orgrcsb.org In NphB, the pyrophosphate moiety of GSPP is stabilized by a Mg2+ ion, which is crucial for the enzyme's catalytic activity. frontiersin.org

In contrast, the activity of dimethylallyl tryptophan synthase (DMATS) is independent of Mg2+, and the positive charge of the diphosphate group is instead stabilized by positively charged amino acid residues. pnas.org

Analysis of Conformational Changes Induced by Geranyl S-thiolodiphosphate Binding

The binding of GSPP can induce significant conformational changes in enzymes, often leading to the closure of the active site. researchgate.netacs.org This induced-fit mechanism serves to protect the reactive intermediates from the solvent and to properly orient the catalytic residues. acs.org

In many terpenoid synthases, ligand binding triggers conformational changes that cap the active site. acs.org For example, in some terpene cyclases, disordered loop segments become ordered upon the binding of metal ions and the substrate analog, leading to a fully closed active site. researchgate.net In CotB2, a diterpene cyclase, the binding of a GSPP analog leads to the closure of the active site through a salt bridge formation between Asp111 and Arg294. acs.org

The structure of farnesyl pyrophosphate synthase (FPPS) reveals how enzyme conformational changes organize conserved active site residues to facilitate catalysis upon substrate binding. rcsb.org

Insights into Catalytic Residues and Metal Cofactor Coordination

The analysis of enzyme-GSPP complexes has been pivotal in identifying key catalytic residues and understanding the role of metal cofactors. In most class I terpene cyclases, two conserved motifs, DDXXD and (N,D)XX(S,T)XXX(E,D), are involved in coordinating up to three Mg2+ ions. acs.org These metal ions bind to the diphosphate moiety of the substrate, facilitating its ionization and initiating the catalytic cascade. acs.orgacs.org

In 2-methylisoborneol synthase (MIBS) complexed with GSPP, only two of the three expected magnesium ions are observed to bind, suggesting an incomplete active site closure in the presence of the analog. acs.org Similarly, in the diterpene cyclase CotB2, only a single Mg2+ ion is observed in the complex with a GSPP analog, coordinated by the NSE/DTE motif. acs.org

In geranyl pyrophosphate methyltransferase (GPPMT), a conserved glutamate residue is proposed to act as a general base in the methylation reaction. iucr.orgresearchgate.net The Mg2+ ion in this complex appears to be important for fixing the GPP substrate via the pyrophosphate moiety rather than directly participating in the methylation. iucr.org

Comparative Structural Analyses with Natural Substrate Complexes

While GSPP is an excellent mimic, comparative analyses with natural substrate complexes, when available, provide a more complete picture of the catalytic cycle. The structure of geranyl pyrophosphate methyltransferase (GPPMT) has been solved in complex with both GPP and GSPP. nih.govresearchgate.net These structures reveal that both substrates can undergo catalytic methylation within the crystal, providing strong evidence for the mechanistic proposals. nih.govresearchgate.net

Comparisons between the GSPP-bound structure of 2-methylisoborneol synthase (MIBS) and related enzymes that use GPP as a substrate, such as (+)-bornyl diphosphate synthase, highlight differences in substrate binding and catalysis that lead to distinct products from a similar bicyclic core. researchgate.net

The study of NphB with GSPP and various aromatic acceptors has shed light on its broad substrate specificity and the structural basis for forming different types of prenylated products. frontiersin.orgstanford.edu

Rational Design and Engineering of Enzymes Based on Geranyl S Thiolodiphosphate Interactions

Structure-Guided Mutagenesis for Altered Enzyme Specificity

Structure-guided mutagenesis is a powerful technique that leverages the three-dimensional structure of an enzyme to make specific amino acid changes, aiming to alter its function. The crystal structures of prenyltransferases complexed with GSPP have been instrumental in identifying key residues within the active site that govern substrate binding and product specificity. rcsb.orgmdpi.com

Engineering Regioselectivity and Chemo-selectivity

A significant challenge in biocatalysis is controlling the regioselectivity of a reaction, where a substrate can be modified at multiple positions. The aromatic prenyltransferase NphB, for instance, naturally catalyzes the geranylation of olivetolic acid (OA) at both the C3 and O2 positions, leading to the desired cannabigerolic acid (CBGA) and a byproduct, 2-O-geranyl-olivetolic acid (2-O-GOA), respectively. researchgate.net By analyzing the crystal structure of NphB in complex with GSPP and an aromatic substrate analog, researchers have identified key residues that influence this regioselectivity. researchgate.netrsc.org

For example, mutations at positions such as V49, A232, and G286 in NphB have been shown to positively affect the regioselectivity towards CBGA production. rsc.org One study reported that a double mutant, G286S/Y288A, was particularly effective at increasing specificity for CBGA. nih.govfrontiersin.org Further engineering efforts, guided by the GSPP-bound structure, have led to the development of highly regioselective NphB variants that exclusively produce CBGA, with some mutants exhibiting a dramatic increase in catalytic efficiency. rsc.orgacs.org A quadruple mutant (V49W/S214H/A232S/Y288P) demonstrated a 50,000-fold higher kcat/Km value for OA compared to the wild-type enzyme, with no detectable formation of the 2-O-GOA byproduct. rsc.org

The table below summarizes key mutations in NphB and their impact on regioselectivity and activity for CBGA synthesis.

| Enzyme Variant | Mutation(s) | Key Improvement | Reference |

| NphB G286S/Y288A | G286S, Y288A | Increased specificity for CBGA over 2-O-geranyl-olivetolic acid. | nih.govfrontiersin.org |

| NphB V49W/Y288P | V49W, Y288P | 13.6-fold yield improvement and exclusive production of CBGA. | acs.org |

| NphB V49W/S214H/A232S/Y288P | V49W, S214H, A232S, Y288P | ~50,000-fold higher kcat/Km than wild-type with no detectable byproduct. | rsc.org |

Enhancing Substrate Promiscuity for Novel Product Formation

The structural insights gained from GSPP-enzyme complexes also enable the engineering of enzymes with broadened substrate promiscuity to generate novel molecules. The spacious and hydrophobic active site of some prenyltransferases, as revealed by GSPP co-crystal structures, suggests a capacity to accept a variety of substrates. rcsb.orgproteopedia.org For example, the aromatic prenyltransferase AtaPT from Aspergillus terreus exhibits unprecedented promiscuity towards diverse aromatic acceptors and prenyl donors. rcsb.orgproteopedia.org

Structure-guided mutagenesis of AtaPT's substrate-binding pocket has been proposed as a strategy to alter its specificity and generate a wider array of prenylated derivatives. rcsb.org Similarly, engineering efforts on NphB, informed by its GSPP-bound structure, have aimed to enhance its ability to utilize different aromatic substrates for the production of novel cannabigerolic acid derivatives. nih.govfrontiersin.org By modifying residues in the active site, researchers can tailor the enzyme to accommodate new substrates, thereby expanding the range of accessible bioactive compounds. nih.govfrontiersin.orgfrontiersin.org

Computational Modeling and Docking Studies with Geranyl S-thiolodiphosphate

Computational approaches are integral to modern enzyme engineering. The static crystal structure of an enzyme with GSPP provides an excellent starting point for dynamic and predictive computational studies.

Prediction of Enzyme-Substrate Binding Interactions

The crystal structure of an enzyme complexed with GSPP serves as a high-quality template for molecular docking studies. acs.orgnih.gov In this approach, the GSPP molecule is often either kept in place to guide the docking of a new substrate or computationally converted to the reactive GPP to model the catalytic state. acs.orgasm.org This allows researchers to predict how different substrates, such as olivetolic acid or its analogs, will bind within the active site. acs.orggoogle.com

For instance, in the engineering of NphB for cannabinoid production, olivetolic acid was modeled into the active site using the crystal structure of NphB complexed with GSPP and 1,6-dihydroxynaphthalene (B165171) (1,6-DHN) as a guide. google.com The docking simulations help in identifying the most likely binding poses of the substrate and measuring critical distances, such as the distance between the C1 of the geranyl moiety and the carbon atom of the aromatic substrate to be prenylated. nih.govfrontiersin.orgacs.org In the native NphB structure with 1,6-DHN, this distance was determined to be 4 Å. nih.govfrontiersin.orgfrontiersin.org Optimizing this distance for new substrates is a key goal of the engineering process.

In Silico Mutagenesis for Targeted Enzyme Modification

Once a reliable model of the enzyme-substrate complex is established, in silico mutagenesis can be performed to predict the effects of specific amino acid substitutions. acs.org This involves computationally changing one or more residues in the active site and then re-docking the substrate to assess changes in binding energy, orientation, and catalytic distance. nih.govacs.org

This strategy was employed to engineer NphB for improved CBGA production. Researchers identified residues within a 5 Å radius of the docked olivetolic acid and computationally mutated them to all other 19 possible amino acids. acs.org The variants with the best-predicted docking scores were then selected for experimental validation, significantly reducing the screening effort required. acs.org This approach successfully identified mutations that improved the spatial positioning of aromatic substrates relative to GPP, leading to enhanced catalytic efficiency and the creation of novel enzymatic activities. nih.govfrontiersin.org

Directed Evolution Strategies Informed by Structural Data

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. While powerful, this approach can be limited by the sheer size of the mutational libraries that need to be screened. Structural information from GSPP-enzyme complexes can significantly refine and accelerate directed evolution by informing the design of "smart" libraries. mdpi.comacs.org

By identifying key regions and specific residues that directly interact with GSPP or the acceptor substrate, mutagenesis can be focused on these "hotspots." This structure-guided approach narrows down the sequence space that needs to be explored, increasing the probability of finding improved variants. acs.org For example, the selection of residues around the aromatic substrate-binding pocket of NphB for mutagenesis was directly based on the crystal structure containing GSPP. researchgate.netrsc.orgresearchgate.net This strategy combines the predictive power of rational design with the evolutionary search of directed evolution, creating a highly efficient workflow for enzyme engineering. mdpi.comacs.org The resulting enzyme variants often exhibit substantially improved activity, selectivity, and stability, making them suitable for industrial biocatalysis.

Applications in Biocatalysis and Synthetic Biology

The insights gained from GSPP-enzyme interactions have direct applications in creating new biocatalytic processes and constructing synthetic metabolic pathways for the production of valuable chemicals.

The use of GSPP as a molecular probe has been instrumental in the rational engineering of enzymes to create novel biocatalysts. By co-crystallizing an enzyme with GSPP, researchers can obtain a high-resolution snapshot of the enzyme's active site with the substrate analog in place. rsc.orgnih.gov This structural information reveals key amino acid residues involved in substrate binding and catalysis.

One prominent example is the engineering of the aromatic prenyltransferase NphB from Streptomyces sp. rsc.orgnih.govfrontiersin.org The crystal structure of NphB complexed with GSPP and an aromatic substrate provided a blueprint for targeted mutagenesis. rsc.orgnih.gov Researchers have successfully engineered NphB to improve its catalytic efficiency and regioselectivity for the production of cannabigerolic acid (CBGA), the precursor to various cannabinoids. rsc.orgfrontiersin.org By mutating residues in the aromatic substrate-binding pocket, identified through GSPP complex structures, scientists have created NphB variants with significantly enhanced performance. For instance, certain mutations led to a more than 1,000-fold higher kcat/Km than the wild-type enzyme for the synthesis of CBGA, while eliminating the production of unwanted side products. rsc.org

Another application involves engineering terpene synthases to produce novel terpene structures. The stable binding of GSPP allows for the study of the initial substrate conformation, which is critical in determining the trajectory of the complex cyclization reactions that form the vast diversity of terpene skeletons. acs.org By altering active site residues that interact with the GSPP molecule, researchers can redirect the cyclization cascade to generate new-to-nature terpenes. This approach has been used to engineer synthases that produce hydroxylated terpenoids, which are chemically challenging to synthesize using traditional methods. rsc.org

Furthermore, GSPP and other substrate analogs have been used to probe the promiscuity of terpene synthases, leading to the creation of biocatalysts for non-natural substrates. For example, by feeding engineered enzymes with analogs of GPP, novel C19 products have been synthesized from a C19 analog of geranylgeranyl diphosphate (B83284) (GGPP). rsc.org

The table below summarizes examples of engineered enzymes and the role of GSPP in their development.

| Enzyme | Wild-Type Function | Engineered Function | Role of GSPP |

| NphB (aromatic prenyltransferase) | Prenylation of various aromatic substrates | Highly active and regioselective synthesis of cannabigerolic acid (CBGA) rsc.org | Used in co-crystallization to identify key active site residues for targeted mutagenesis rsc.orgnih.gov |

| Terpene Synthases | Catalyze the cyclization of GPP to form specific terpenes | Production of novel terpene skeletons and hydroxylated terpenoids acs.orgrsc.org | Used to study substrate binding and reaction mechanisms, guiding rational engineering acs.org |

| DabA (N-prenyltransferase) | N-prenylation of L-glutamate with GPP | Altered isoprene (B109036) donor specificity | GSPP used as a GPP mimic in crystal structures to reveal active site details biorxiv.org |

The development of novel biocatalysts through GSPP-guided engineering is a cornerstone for building complex synthetic metabolic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. rsc.orgdigitellinc.com These engineered microbes can be programmed to produce a wide array of valuable compounds, from pharmaceuticals to biofuels.

A significant application is in the microbial production of cannabinoids. rsc.orgnih.govfrontiersin.org The engineered NphB variants, developed with insights from GSPP structures, are integrated into host organisms that are also engineered to produce the precursor molecules olivetolic acid and GPP. rsc.org This creates a complete biosynthetic pathway for the production of CBGA, which can then be converted to other cannabinoids like CBD and THC by introducing additional enzymes. frontiersin.org Engineered NphB mutants have led to substantial increases in product titers, with some triple mutants achieving a 7-fold increase in CBGA production in whole-cell biocatalysis systems. nih.gov

Similarly, engineered pathways are being developed for the production of novel terpene-based biofuels and specialty chemicals. escholarship.org By combining rationally engineered terpene synthases with optimized pathways for GPP production, synthetic biologists can create microbial cell factories that efficiently convert simple sugars into advanced hydrocarbon fuels. escholarship.org The ability to create synthases for specific, non-natural terpenes allows for the production of molecules with tailored properties.

The use of GSPP has also been crucial in understanding and engineering bifunctional terpene synthases, which contain both a prenyltransferase and a cyclase domain in a single protein. nih.gov Structural studies using GSPP and other analogs have shed light on how these enzymatic assembly lines function and communicate between active sites, paving the way for their use in creating more efficient and complex metabolic pathways. nih.gov

The following table details examples of products synthesized through engineered metabolic pathways that utilize enzymes developed with the aid of GSPP interactions.

| Product | Host Organism | Key Engineered Enzyme | Contribution of GSPP-based Engineering | Production Improvement |

| Cannabigerolic acid (CBGA) | E. coli | NphB (aromatic prenyltransferase) | Development of highly active and regioselective enzyme variants rsc.orgnih.gov | 7-fold increase in production with triple mutants nih.gov |

| Cannabigerovarinic acid (CBGVA) | E. coli | NphB (aromatic prenyltransferase) | Engineering NphB for alternative aromatic substrates nih.gov | 4-fold increase in production nih.gov |

| 3-Geranyl orsellinic acid | E. coli | NphB (aromatic prenyltransferase) | Enhancing synthesis through single mutant NphB nih.gov | 1.3-fold increase in synthesis nih.gov |

| Novel C19 Diterpenes | In vitro | Diterpene Synthases | Probing enzyme promiscuity with substrate analogs rsc.org | Generation of 25 different novel C19 products rsc.org |

Role of Geranyl S Thiolodiphosphate in Natural Product Biosynthesis Research

Probing Biosynthetic Pathways of Isoprenoids and Hybrid Metabolites

Geranyl S-thiolodiphosphate is instrumental in elucidating the intricate biosynthetic pathways of isoprenoids and hybrid metabolites, which are compounds derived from more than one distinct metabolic route. Isoprenoids, a vast class of natural products, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). iucr.orgoup.com These precursors are sequentially condensed to form longer-chain intermediates like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGDP). oup.com

GSPP's utility lies in its ability to act as a stable mimic of GPP, allowing for the trapping and crystallographic analysis of enzyme-substrate complexes. This has been particularly insightful in studying prenyltransferases, the enzymes responsible for attaching prenyl groups (like the geranyl group) to acceptor molecules. scispace.com For instance, the crystal structure of the aromatic prenyltransferase NphB in complex with GSPP and an aromatic substrate has provided a foundational understanding of how these enzymes achieve their catalytic activity and substrate promiscuity. mdpi.comacs.orgfrontiersin.org This knowledge is crucial for understanding the biosynthesis of hybrid natural products, such as those combining polyketide and isoprenoid pathways. scispace.comnih.gov

Elucidation of Cannabinoid Biosynthesis via Prenyltransferase Mechanisms

The biosynthesis of cannabinoids, a prominent class of meroterpenoids with significant therapeutic potential, has been a key area of research where GSPP has proven invaluable. mdpi.com The central step in cannabinoid biosynthesis is the geranylation of olivetolic acid (OA) to produce cannabigerolic acid (CBGA), the precursor to a wide array of other cannabinoids. mdpi.comnih.gov This reaction is catalyzed by a prenyltransferase. nih.gov

While the native plant enzyme is membrane-associated and challenging to study, researchers have turned to soluble bacterial prenyltransferases like NphB from Streptomyces sp. as a functional replacement. acs.orgnih.gov The use of GSPP has been pivotal in structural studies of NphB, providing a detailed view of the active site and the interactions with both the geranyl donor and the aromatic acceptor. mdpi.comacs.org By co-crystallizing NphB with GSPP and various olivetolic acid analogs, scientists have been able to model the binding of OA and identify key amino acid residues that influence the enzyme's activity and regioselectivity. acs.orggoogle.com This has guided protein engineering efforts to improve CBGA production and minimize the formation of byproducts, a significant step towards the efficient microbial production of cannabinoids. acs.orgrsc.org

Understanding Naphterpin (B1215475) and Other Polyketide-Isoprenoid Pathways

GSPP has been central to deciphering the biosynthesis of naphterpin, an antioxidant natural product that exemplifies the convergence of polyketide and isoprenoid metabolism. nih.govresearchgate.net The biosynthesis of naphterpin involves the attachment of a 10-carbon geranyl group from GPP to a polyketide-derived aromatic core, 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN). scispace.comnih.gov

The groundbreaking research on the aromatic prenyltransferase Orf2 (also known as NphB) from Streptomyces sp. strain CL190 heavily relied on GSPP. nih.gov The high-resolution X-ray crystal structures of Orf2 complexed with GSPP and various aromatic substrates revealed a novel protein architecture and provided a mechanistic basis for the prenylation reaction. nih.govgoogle.com These studies demonstrated that the enzyme possesses a spacious and solvent-accessible binding pocket, explaining its ability to accept a diverse range of aromatic substrates. google.com This work not only illuminated the biosynthesis of naphterpin but also provided a paradigm for understanding how other hybrid polyketide-isoprenoid natural products are assembled. nih.govresearchgate.net

Investigation of Non-Canonical Isoprenoid Modifications

The structural insights gained from using GSPP have extended to the investigation of non-canonical isoprenoid modifications, which expand the chemical diversity of natural products beyond the standard head-to-tail condensations of isoprenoid precursors. researchgate.net A notable example is the C-methylation of GPP to form 2-methylgeranyl diphosphate, a key step in the biosynthesis of the earthy-smelling compound 2-methylisoborneol (B1147454) in Streptomyces coelicolor. nih.govrcsb.org

The crystal structure of the enzyme responsible for this modification, geranyl diphosphate C-methyltransferase (GPPMT), was determined in complex with GSPP and S-adenosyl-L-homocysteine (a product of the methylation reaction). nih.govrcsb.org This structure provided critical clues about the reaction mechanism, including how the enzyme stabilizes the carbocation intermediate formed during the methylation of the GPP double bond. nih.govrcsb.org Similarly, GSPP has been used to study the active site of 2-methylisoborneol synthase, the cyclase that converts the methylated substrate into the final product, revealing how a terpenoid cyclase can accommodate a modified isoprenoid substrate. researchgate.net

Strategy for Diversifying Chemical Space of Bioactive Compounds

The knowledge gleaned from studies utilizing GSPP is being leveraged as a powerful strategy for diversifying the chemical space of bioactive compounds. By understanding the structure-function relationships of prenyltransferases, scientists can now engineer these enzymes to accept non-native substrates, thereby creating novel prenylated molecules with potentially enhanced or new biological activities. nature.comresearchgate.net

The promiscuous nature of enzymes like NphB, initially characterized with the help of GSPP, makes them ideal starting points for such engineering efforts. mdpi.comnih.gov Researchers have successfully mutated the active site residues of NphB to alter its substrate specificity and improve its catalytic efficiency for desired reactions. nih.govrsc.org This has enabled the chemoenzymatic synthesis of a variety of prenylated flavonoids, stilbenes, and other aromatic compounds. researchgate.net Furthermore, the discovery and characterization of novel prenyltransferases, such as those involved in peptide modification, are expanding the toolkit for creating new bioactive compounds. nature.com The ability to attach prenyl groups to different molecular scaffolds opens up new avenues for drug discovery and the development of novel therapeutics. nih.gov

Q & A

Q. What experimental methods are employed to synthesize and purify Geranyl S-thiolodiphosphate for in vitro studies?

this compound is synthesized enzymatically using engineered prenyltransferases. For example, heterodimeric geranyl diphosphate synthase (GPPS) can be heterologously expressed in E. coli and purified via affinity chromatography. Co-expression of both subunits (28 kDa and 37 kDa) is critical for catalytic activity, as shown in spearmint oil gland studies . Modifications to incorporate thiol groups involve substituting pyrophosphate with thiol-containing analogs during enzymatic condensation, followed by HPLC purification to isolate the product.

Q. How is the structural conformation of this compound characterized in enzyme-substrate complexes?

X-ray crystallography of prenyltransferase complexes (e.g., Streptomyces sp. Isosesquilavandulyl Diphosphate Synthase) reveals binding modes. For example, this compound binds to magnesium ions and active-site residues (e.g., R268, F298, D305) in a conserved pocket. Structural deviations, such as non-conserved substitutions (e.g., V405 in IspS_IB), are analyzed using mutagenesis and kinetic assays to assess their impact on substrate specificity .

Q. What spectroscopic or chromatographic techniques validate the purity of synthesized this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are used to confirm molecular weight (e.g., 454.414 g/mol for isotopic analogs) and structural integrity. Reverse-phase HPLC with UV detection at 210–220 nm ensures purity, while thin-layer chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. How do non-conserved amino acid substitutions in prenyltransferase binding sites influence this compound activity?

Mutagenesis studies on residues within the dimethylallyl S-thiolodiphosphate binding site (e.g., R268K or S406V) reveal minimal impact on catalytic efficiency, suggesting structural plasticity. For example, substitutions in IspS enzymes show preserved ligand activity despite changes in side-chain interactions, as demonstrated by comparative molecular dynamics simulations .

Q. What role does this compound play in the biosynthesis of merochlorin-class antibiotics?

In Streptomyces sp., this compound acts as a substrate for "head-to-middle" prenyltransferases, forming irregular isoprenoid backbones in merochlorins. Pathway engineering using heterologous expression of biosynthetic gene clusters (BGCs) and isotopic labeling (e.g., ) tracks its incorporation into antibiotic intermediates .

Q. How can metabolic flux analysis optimize this compound production in engineered microbial systems?

Computational tools (e.g., COPASI) model the mevalonate pathway to balance precursor availability (dimethylallyl diphosphate, isopentenyl diphosphate) with enzyme kinetics. Overexpression of GPPS and thiophosphate-modifying enzymes, coupled with CRISPRi-mediated repression of competing pathways, enhances yield in E. coli .

Q. What contradictions exist in kinetic data for this compound-dependent enzymatic reactions?

Discrepancies arise in values across homologs (e.g., plant vs. bacterial GPPS). For instance, plant enzymes exhibit higher affinity for thiolodiphosphate analogs due to steric constraints in the active site, whereas bacterial variants tolerate bulkier substituents. Reconciliation requires cross-species structural alignment and substrate docking studies .

Q. How do isotopic labeling (13C^{13}\text{C}13C, 2H^{2}\text{H}2H) studies elucidate the biosynthetic fate of this compound?

-labeled this compound is fed to Andrographis paniculata cell cultures, and NMR traces its incorporation into diterpenoids like andrographolide. Stable isotope-assisted metabolomics identifies downstream intermediates, revealing bifurcations in monoterpene vs. sesquiterpene pathways .

Methodological Notes

- Structural Analysis : Cryo-EM and X-ray crystallography (e.g., PDB ID: 5XK9) are essential for resolving binding interactions .

- Enzyme Engineering : Directed evolution of GPPS subunits improves thiolodiphosphate specificity, guided by sequence-structure-function maps .

- Data Validation : Cross-reference kinetic parameters (e.g., ) with computational models to mitigate experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.